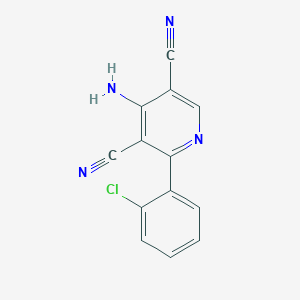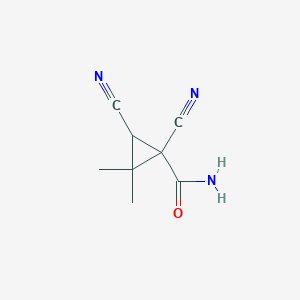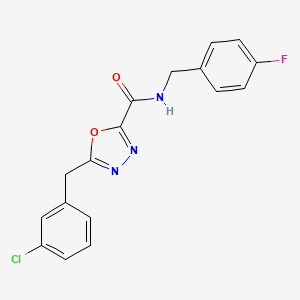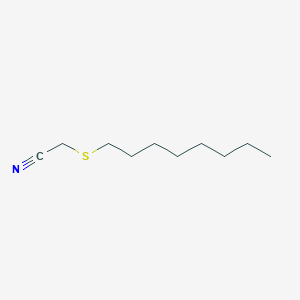
4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Amino-2-(2-clorofenil)-3,5-piridindicarbonitrilo es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino, un grupo clorofenil y dos grupos nitrilo unidos a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Amino-2-(2-clorofenil)-3,5-piridindicarbonitrilo generalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la reacción de 2-clorobenzaldehído con malononitrilo en presencia de acetato de amonio para formar 2-(2-clorofenil)-3,5-piridindicarbonitrilo. Este intermedio luego se somete a aminación usando amoníaco o una fuente de amina para introducir el grupo amino en la posición 4 del anillo de piridina.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para garantizar una mezcla eficiente y control de la reacción. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza, haciendo que el proceso sea más rentable y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Amino-2-(2-clorofenil)-3,5-piridindicarbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: Los grupos nitrilo se pueden reducir a aminas en condiciones específicas.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como grupos hidroxilo o alquilo.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila a menudo requieren bases como hidróxido de sodio o carbonato de potasio.
Principales productos
Oxidación: Derivados nitro.
Reducción: Diaminas.
Sustitución: Piridinas sustituidas con hidroxilo o alquilo.
Aplicaciones Científicas De Investigación
Química
En química, el 4-Amino-2-(2-clorofenil)-3,5-piridindicarbonitrilo se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como farmacóforo. Sus derivados han demostrado ser prometedores en la inhibición de ciertas enzimas y receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Medicinalmente, los derivados de este compuesto se están explorando por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas. La presencia de los grupos amino y nitrilo es crucial para la unión a los objetivos biológicos.
Industria
En el sector industrial, este compuesto se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción del 4-Amino-2-(2-clorofenil)-3,5-piridindicarbonitrilo y sus derivados a menudo implica la interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo amino puede formar puentes de hidrógeno, mientras que los grupos nitrilo pueden participar en interacciones dipolares, mejorando la afinidad de unión. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Amino-2-(2-fluorofenil)-3,5-piridindicarbonitrilo
- 4-Amino-2-(2-bromofenil)-3,5-piridindicarbonitrilo
- 4-Amino-2-(2-metilfenil)-3,5-piridindicarbonitrilo
Singularidad
En comparación con sus análogos, el 4-Amino-2-(2-clorofenil)-3,5-piridindicarbonitrilo es único debido a la presencia del átomo de cloro, que puede influir en su reactividad y propiedades de unión. El átomo de cloro puede participar en enlaces de halógeno, lo que puede mejorar la interacción del compuesto con los objetivos biológicos, lo que podría conducir a una mayor eficacia en las aplicaciones medicinales.
Propiedades
Fórmula molecular |
C13H7ClN4 |
|---|---|
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
4-amino-2-(2-chlorophenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-11-4-2-1-3-9(11)13-10(6-16)12(17)8(5-15)7-18-13/h1-4,7H,(H2,17,18) |
Clave InChI |
GMMNOWLEXZODTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(C(=C2C#N)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![3-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]propanenitrile](/img/structure/B11048934.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)
![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)

methanone](/img/structure/B11048972.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)

![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
